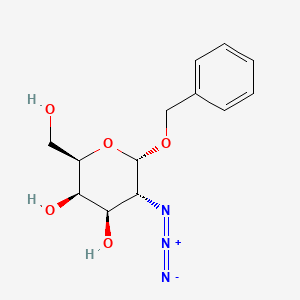

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

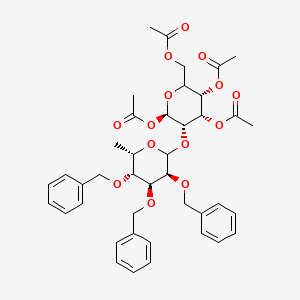

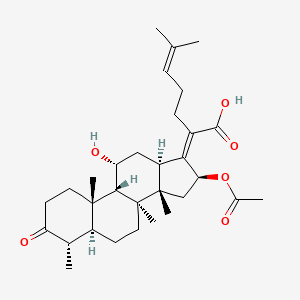

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is a chemical compound that has been extensively applied in the biomedical sector . It’s also known as “Benzyl-α-GalNAc” and is an inhibitor of mucin synthesis . It inhibits glucosamine labeling, a marker of mucin synthesis, in Caco-2, HT-29, and T84 colon cancer cells .

Molecular Structure Analysis

The molecular formula of “Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is C15H21NO6 . Its average mass is 311.330 Da and its monoisotopic mass is 311.136902 Da .Chemical Reactions Analysis

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is known to inhibit glucosamine labeling, a marker of mucin synthesis, in various colon cancer cells . It also enhances cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells .Physical And Chemical Properties Analysis

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is a white to off-white powder . It is soluble in methanol . The compound has a melting point of 204-208 °C .Aplicaciones Científicas De Investigación

HIV Research

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has been used in the study of Human Immunodeficiency Virus (HIV) . It was found that the compound increases HIV replication and viral outgrowth efficacy in vitro . The compound was used to inhibit O-glycosylation during HIV in vitro replication, which affected HIV infectivity and replication rates .

Modulation of Cell Surface Markers

The compound has been observed to modulate the expression of cell surface markers such as CD25, HLA-DR, and CCR5 . This modulation can affect the interaction of cells with their environment and other cells, which can have implications in various biological processes including immune response and cell adhesion .

Mucin Biosynthesis

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has been used to study its effects on mucin biosynthesis . It was found that the compound suppresses mucin biosynthesis and inhibits MUC1 expression in the breast cancer cell line MDF-7 .

Cancer Research

The compound has been used in cancer research, particularly in the study of colorectal cancer . It was found that the compound induces apoptosis in colorectal cancer cell lines .

Glycosylation Inhibition

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is a known O-glycosylation inhibitor . It inhibits the incorporation of glucosamine into O-glycans . This property makes it useful in the study of glycosylation processes and their role in various biological functions.

Adhesive Properties of Cancer Cells

The compound has been used to study changes in the adhesive properties of cancer cells . It was found that the compound affects the polymorphism and shedding of membrane-bound MUC1 mucin, which can change the adhesive properties of cancer cells .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDOBJGGCDISD-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

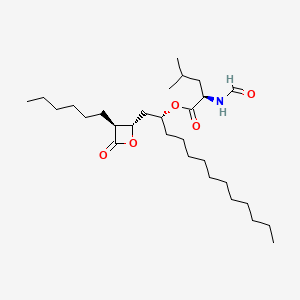

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

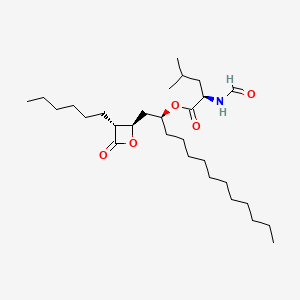

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)